1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazoloquinazoline core, a piperazine ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the 5-chloro-2-methylphenyl group.
Chemical Reactions Analysis
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared to other triazoloquinazoline derivatives, such as:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and a triazole core, but with different substituents, leading to distinct chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives share some biological activities with triazoloquinazolines, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H31ClN6O2 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
1-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H31ClN6O2/c1-18(2)17-33-26(36)21-6-4-5-7-22(21)34-24(29-30-27(33)34)10-11-25(35)32-14-12-31(13-15-32)23-16-20(28)9-8-19(23)3/h4-9,16,18H,10-15,17H2,1-3H3 |
InChI Key |
YYEKVCFBGZQIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
Origin of Product |
United States |
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